molecular formula C25H21N3O2 B2690556 N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 380910-22-5

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2690556
CAS No.: 380910-22-5
M. Wt: 395.462
InChI Key: USIPRHICINFNTJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes an acetylphenyl group, a methylphenyl group, and a phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Acylation: The pyrazole intermediate is then acylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Coupling reactions: The final step involves coupling the acetylated pyrazole with 4-methylphenyl and phenyl groups using appropriate coupling reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-[(4-methylphenyl)sulfonyl]piperidine-1-carboxamide
  • N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Uniqueness

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-17-8-10-20(11-9-17)24-23(16-28(27-24)22-6-4-3-5-7-22)25(30)26-21-14-12-19(13-15-21)18(2)29/h3-16H,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPRHICINFNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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